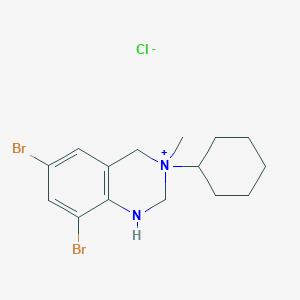![molecular formula C32H42N2O8 B12318596 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B12318596.png)
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(9H-fluoren-9-ilmetoxocarbonilamino)-6-[(2-metilpropan-2-il)oxocarbonil-[2-[(2-metilpropan-2-il)oxi]-2-oxoetil]amino]hexanoico es un compuesto orgánico complejo que se utiliza a menudo en la síntesis de péptidos. Se caracteriza por la presencia de un grupo fluorenilmetoxocarbonilo (Fmoc), que se utiliza comúnmente como grupo protector para los aminoácidos en la síntesis de péptidos en fase sólida.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ácido 2-(9H-fluoren-9-ilmetoxocarbonilamino)-6-[(2-metilpropan-2-il)oxocarbonil-[2-[(2-metilpropan-2-il)oxi]-2-oxoetil]amino]hexanoico normalmente implica la protección de aminoácidos utilizando el grupo Fmoc. El proceso comienza con la reacción del aminoácido con cloruro de fluorenilmetoxocarbonilo en presencia de una base como el hidróxido de sodio. Esta reacción forma el aminoácido protegido con Fmoc, que luego puede reaccionar con otros reactivos para formar el compuesto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas de síntesis similares, pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados que pueden manejar múltiples reacciones simultáneamente, lo que garantiza un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(9H-fluoren-9-ilmetoxocarbonilamino)-6-[(2-metilpropan-2-il)oxocarbonil-[2-[(2-metilpropan-2-il)oxi]-2-oxoetil]amino]hexanoico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el grupo Fmoc puede ser reemplazado por otros grupos funcionales
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Hidruro de litio y aluminio.
Bases: Hidróxido de sodio, carbonato de potasio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes .
Aplicaciones Científicas De Investigación
El ácido 2-(9H-fluoren-9-ilmetoxocarbonilamino)-6-[(2-metilpropan-2-il)oxocarbonil-[2-[(2-metilpropan-2-il)oxi]-2-oxoetil]amino]hexanoico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza en la síntesis de péptidos y otras moléculas orgánicas complejas.
Biología: Se emplea en el estudio de las interacciones proteína-proteína y los mecanismos enzimáticos.
Medicina: Se utiliza en el desarrollo de fármacos y agentes terapéuticos basados en péptidos.
Industria: Se aplica en la producción de péptidos sintéticos para fines de investigación y comerciales
Mecanismo De Acción
El mecanismo de acción del ácido 2-(9H-fluoren-9-ilmetoxocarbonilamino)-6-[(2-metilpropan-2-il)oxocarbonil-[2-[(2-metilpropan-2-il)oxi]-2-oxoetil]amino]hexanoico implica la protección de los grupos amino durante la síntesis de péptidos. El grupo Fmoc evita reacciones secundarias no deseadas al bloquear temporalmente el grupo amino, lo que permite reacciones selectivas en otros sitios. Una vez que se completan las reacciones deseadas, el grupo Fmoc se puede eliminar utilizando una base como la piperidina, revelando el grupo amino libre para reacciones adicionales .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-[(9H-Fluoren-9-ilmetoxil)carbonilamino]isobutírico: Similar en estructura pero con diferentes cadenas laterales.
Ácido (2R)-2-(9H-fluoren-9-ilmetoxocarbonilamino)-2-[1-[(2-metilpropan-2-il)oxocarbonil]piperidin-4-il]acético: Otro aminoácido protegido con Fmoc con un esqueleto diferente.
Ácido (2S)-2-(9H-fluoren-9-ilmetoxocarbonilamino)-5-[(2-metilpropan-2-il)oxocarbonil-[N’-[(2-metilpropan-2-il)oxocarbonil]carbamimidoyl]amino]pentanoico: Un compuesto con un grupo protector similar pero diferentes grupos funcionales.
Singularidad
La singularidad del ácido 2-(9H-fluoren-9-ilmetoxocarbonilamino)-6-[(2-metilpropan-2-il)oxocarbonil-[2-[(2-metilpropan-2-il)oxi]-2-oxoetil]amino]hexanoico radica en su estructura específica, que permite la protección y desprotección selectivas de los grupos amino durante la síntesis de péptidos. Esto lo convierte en una herramienta valiosa en la síntesis de péptidos y proteínas complejos .
Propiedades
Fórmula molecular |
C32H42N2O8 |
|---|---|
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H42N2O8/c1-31(2,3)41-27(35)19-34(30(39)42-32(4,5)6)18-12-11-17-26(28(36)37)33-29(38)40-20-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,11-12,17-20H2,1-6H3,(H,33,38)(H,36,37) |
Clave InChI |
HTEFAZHHMAHYEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12318515.png)


![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)
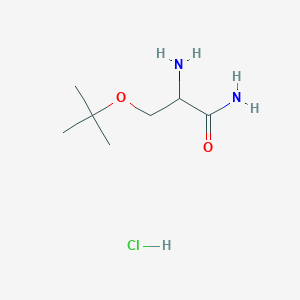
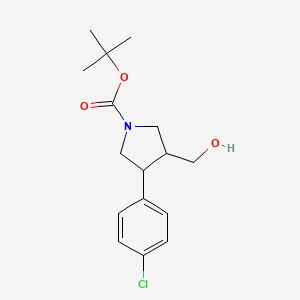

![[(3'Z)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B12318551.png)
![[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B12318552.png)

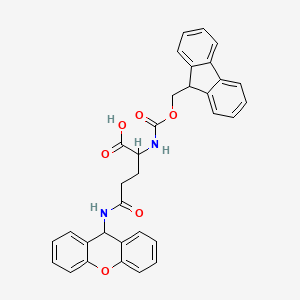
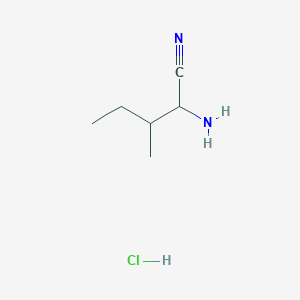
![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)
